Macrospegatrine

Description

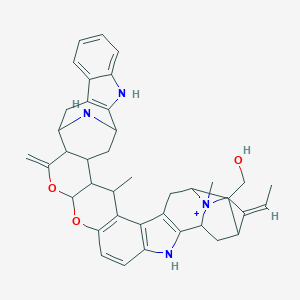

Macrospegatrine (CAS: 113728-54-4) is a bisindole alkaloid with the molecular formula C₄₀H₄₆N₄O₃·Cl₂·3H₂O and a molecular weight of 322.9 g/mol (anhydrous form) . It was first isolated from the roots of Rauvolfia verticillata (Lour.) Baill. f. rubrocarpa H. T. Chang . Structurally, it features a double-skeleton framework with a polycyclic system, including indole and quinoline moieties, as confirmed by X-ray crystallography (orthorhombic crystal system, space group P2₁2₁2₁, unit cell parameters: a = 19.867 Å, b = 15.793 Å, c = 12.997 Å) . Its synthesis involves cyclic α-diketones and dimethyl β-ketoesters, highlighting its complex stereochemistry .

Properties

CAS No. |

113728-54-4 |

|---|---|

Molecular Formula |

C40H45N4O3+ |

Molecular Weight |

629.8 g/mol |

IUPAC Name |

[(16Z)-16-ethylidene-14,24-dimethyl-3-methylidene-4,6-dioxa-11,30,39-triaza-14-azoniaundecacyclo[26.10.1.113,17.02,26.05,25.07,23.010,22.012,21.014,19.029,37.031,36]tetraconta-7(23),8,10(22),12(21),29(37),31,33,35-octaen-18-yl]methanol |

InChI |

InChI=1S/C40H45N4O3/c1-5-20-16-44(4)31-15-25-37-28(43-39(25)32(44)14-22(20)26(31)17-45)10-11-33-35(37)18(2)34-24-13-30-38-23(21-8-6-7-9-27(21)42-38)12-29(41-30)36(24)19(3)46-40(34)47-33/h5-11,18,22,24,26,29-32,34,36,40-43,45H,3,12-17H2,1-2,4H3/q+1/b20-5+ |

InChI Key |

PYPRVISVQWHLLM-DENHBWNVSA-N |

SMILES |

CC=C1C[N+]2(C3CC1C(C2CC4=C3NC5=C4C6=C(C=C5)OC7C(C6C)C8CC9C1=C(CC(C8C(=C)O7)N9)C2=CC=CC=C2N1)CO)C |

Isomeric SMILES |

C/C=C/1\C[N+]2(C3CC1C(C2CC4=C3NC5=C4C6=C(C=C5)OC7C(C6C)C8CC9C1=C(CC(C8C(=C)O7)N9)C2=CC=CC=C2N1)CO)C |

Canonical SMILES |

CC=C1C[N+]2(C3CC1C(C2CC4=C3NC5=C4C6=C(C=C5)OC7C(C6C)C8CC9C1=C(CC(C8C(=C)O7)N9)C2=CC=CC=C2N1)CO)C |

Synonyms |

macrospegatrine |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Macrospegatrine belongs to the bisindole alkaloid class, distinct from glycosides or saponins like the Macrostemonosides. Below is a comparative analysis of its structural, physical, and pharmacological properties against related compounds:

Table 1: Comparative Analysis of this compound and Structurally Related Compounds

Key Findings :

Structural Differences: this compound and Dispegatrine are bisindole alkaloids, whereas Macrostemonosides A and C are steroidal saponins with glycosidic linkages . The latter’s oxygen-rich structures (e.g., C₃₉H₆₂O₁₂) contrast with this compound’s nitrogen-dominant framework, influencing solubility and receptor interactions . this compound’s double-skeleton architecture distinguishes it from monocyclic alkaloids like Voacoline (mentioned in ) .

Pharmacological Activities: Macrostemonoside C exhibits cytotoxicity (IC₅₀ ~5 µM), likely due to its saponin-mediated membrane disruption .

Synthetic Pathways :

- This compound is synthesized from cyclic α-diketones and dimethyl β-ketoesters, a route distinct from the Pictet-Spengler reactions used for Accedinisine derivatives () .

These differences may impact formulation strategies for drug delivery.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.